Reduced Neurotoxicity in Glioblastoma Models Compared to FDA-Approved Homoharringtonine (Omacetaxine)
Acetylcephalotaxine demonstrates significantly lower neurotoxicity in U87 glioblastoma cell models compared to the clinically approved CTA derivative omacetaxine (homoharringtonine). In direct head-to-head testing, acetylcephalotaxine exhibited no significant reduction in cell viability at 1 µM, while omacetaxine at the same concentration caused substantial cell death [1]. This differential neurotoxicity profile establishes acetylcephalotaxine as a preferable reference compound for studies where clinical-grade CTAs would introduce confounding cytotoxicity.
| Evidence Dimension | Cell viability reduction in U87 glioblastoma cells |
|---|---|
| Target Compound Data | No significant viability reduction at 1 µM |
| Comparator Or Baseline | Omacetaxine (homoharringtonine) — significant viability reduction at 1 µM |
| Quantified Difference | Qualitative difference: absence of significant neurotoxicity for acetylcephalotaxine vs. marked toxicity for omacetaxine |
| Conditions | U87 glioblastoma cells, 1 µM compound concentration, 72-hour treatment, cell viability assay (n ≥ 6), significance threshold p < 0.05 |
Why This Matters
Procurement of acetylcephalotaxine enables researchers to conduct mechanistic and target-identification studies in neural cell models without the confounding cytotoxic background introduced by clinical CTAs such as omacetaxine.
- [1] Yong-Gonzalez, V., et al. (2023). Antiproliferative Activity of Cephalotaxus Esters: Overcoming Chemoresistance in Cancer Therapy. bioRxiv. Figure 10. View Source
